3-[(Diisopropylphosphoryl)methyl]benzonitrile
Overview
Description
. This compound is characterized by the presence of a benzonitrile group attached to a diisopropylphosphoryl methyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diisopropylphosphoryl)methyl]benzonitrile typically involves the reaction of benzonitrile with diisopropylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
Benzonitrile+Diisopropylphosphoryl chlorideTriethylaminethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[(Diisopropylphosphoryl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3-[(Diisopropylphosphoryl)methyl]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Diisopropylphosphoryl)methyl]benzonitrile involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The nitrile group can participate in nucleophilic addition reactions, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Diethylphosphoryl)methyl]benzonitrile
- 3-[(Dimethylphosphoryl)methyl]benzonitrile
- 3-[(Diphenylphosphoryl)methyl]benzonitrile
Uniqueness
3-[(Diisopropylphosphoryl)methyl]benzonitrile is unique due to the presence of diisopropyl groups, which impart steric hindrance and influence its reactivity and interaction with molecular targets. This makes it distinct from other phosphoryl-substituted benzonitriles.
Properties
IUPAC Name |
3-[di(propan-2-yl)phosphorylmethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20NOP/c1-11(2)17(16,12(3)4)10-14-7-5-6-13(8-14)9-15/h5-8,11-12H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXLGRKZBVPABR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(=O)(CC1=CC(=CC=C1)C#N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337178 | |
Record name | 3-[(Diisopropylphosphoryl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81373-49-1 | |
Record name | 3-[(Diisopropylphosphoryl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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